

Application Notes and Protocols for Krypton-79 in Material Science Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Krypton-79**

Cat. No.: **B1196655**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential uses of the radioactive isotope **Krypton-79** (^{79}Kr) in material science research. The protocols outlined below are based on established nuclear analytical techniques and are intended to serve as a guide for researchers interested in utilizing ^{79}Kr as a probe in their studies.

Introduction to Krypton-79

Krypton-79 is a radioactive isotope of krypton with a half-life of 35.04 hours.^[1] It primarily decays through electron capture to Bromine-79 (^{79}Br).^{[1][2]} While not as commonly used as other radioactive probes in material science, its properties as a noble gas make it a unique candidate for specific applications, particularly in studies of defect dynamics and diffusion in solids.

Application 1: ^{79}Kr as a Radioactive Tracer for Diffusion Studies

The inert nature of krypton allows it to be implanted into a material matrix without forming chemical bonds, making it an excellent tracer for studying diffusion processes governed by atomic motion and defect interactions.

Data Presentation: Properties of Krypton-79

Property	Value	Unit
Half-life (T _{1/2})	35.04 (10)	hours
Decay Mode	Electron Capture (EC), β ⁺	-
Daughter Nuclide	⁷⁹ Br	-
Gamma Energies (upon decay of ⁷⁹ Kr)	Multiple, including prominent gammas from ⁷⁹ Br	keV
Atomic Mass	78.9200830	amu

Experimental Protocol: Tracer Diffusion Measurement

This protocol describes the use of ⁷⁹Kr for determining diffusion coefficients in solid materials.

1. Production and Implantation of ⁷⁹Kr:

- Production: ⁷⁹Kr can be produced through the decay of its parent nuclide, Rubidium-79 (⁷⁹Rb), or via nuclear reactions in a cyclotron.
- Ion Implantation: A low-energy ion beam is used to implant ⁷⁹Kr ions into the polished surface of the material under investigation. The implantation energy determines the initial depth profile of the tracer atoms. The process is carried out in a high-vacuum chamber to prevent surface contamination.

2. Diffusion Annealing:

- The implanted sample is subjected to isothermal annealing at a specific temperature for a defined period. This allows the implanted ⁷⁹Kr atoms to diffuse into the material. The annealing is typically performed in a furnace with a controlled atmosphere to prevent oxidation or other surface reactions.

3. Serial Sectioning:

- After annealing, thin layers of the material are sequentially removed from the surface. This can be achieved through methods such as precision grinding, sputtering, or chemical etching. The thickness of each removed section must be accurately measured.

4. Radioactivity Measurement:

- The radioactivity of each removed section (or the remaining sample after each sectioning step) is measured using a gamma-ray spectrometer. The intensity of the characteristic gamma rays from the decay of ^{79}Kr is proportional to the concentration of the tracer in that section.

5. Data Analysis:

- A diffusion profile is constructed by plotting the logarithm of the specific activity versus the square of the penetration depth.
- The diffusion coefficient (D) is then calculated from the slope of this profile using the appropriate solution to Fick's second law of diffusion for the experimental boundary conditions.

Workflow for Tracer Diffusion Experiment

[Click to download full resolution via product page](#)

Workflow for a ^{79}Kr tracer diffusion experiment.

Application 2: Feasibility of ^{79}Kr for Perturbed Angular Correlation (PAC) Spectroscopy

PAC spectroscopy is a powerful nuclear technique used to study the local atomic and electronic environment of probe nuclei in materials. It measures the hyperfine interactions between the nuclear moments of the probe and the extranuclear electric and magnetic fields.^[3]

Suitability of ^{79}Kr as a PAC Probe

For an isotope to be a suitable PAC probe, it must have a nuclear decay that proceeds through a gamma-gamma cascade via an intermediate state with specific properties:

- Intermediate State Lifetime: The half-life of the intermediate state should be in the nanosecond to microsecond range.
- Nuclear Spin: The intermediate state must have a nuclear spin $I > 1/2$ to possess a non-zero electric quadrupole moment.
- Anisotropy: The gamma-gamma cascade must have a significant angular correlation.

The decay of ^{79}Kr to ^{79}Br does not feature a prominent gamma-gamma cascade that is ideal for PAC. However, its metastable isomer, ^{79m}Kr , decays via an isomeric transition, and the parent nuclide ^{79}Rb decays to excited states of ^{79}Kr . A detailed investigation of the decay schemes of these related nuclides would be necessary to identify a suitable cascade for PAC measurements. If a suitable cascade exists, ^{79}Kr could be a valuable probe, especially for studying defects in semiconductors and insulators where its inert nature would be advantageous.

Experimental Protocol: General PAC Measurement

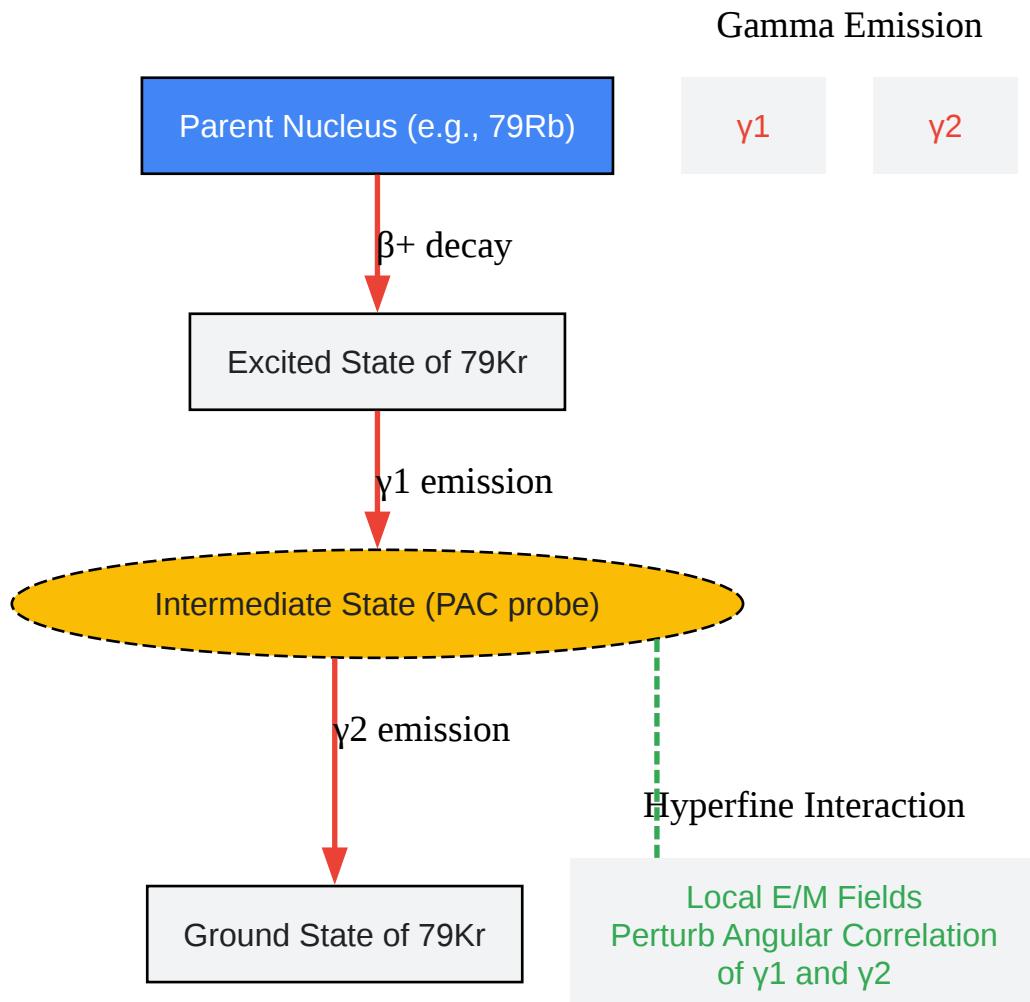
This protocol outlines the general steps for a PAC experiment, which could be adapted for ^{79}Kr if a suitable gamma cascade is identified.

1. Probe Introduction:

- The radioactive parent nuclide (e.g., ^{79}Rb) is introduced into the material of interest. This can be done through ion implantation, diffusion, or by adding it during material synthesis.[\[3\]](#)

2. PAC Spectrometer Setup:

- The sample is placed at the center of a detector array, typically consisting of four or six scintillation detectors (e.g., BaF_2 , LaBr_3) arranged at specific angles (90° and 180°).[\[4\]](#)
- The detectors are connected to a fast-slow coincidence electronic setup to measure the time difference between the detection of the first and second gamma rays of the cascade.


3. Data Acquisition:

- Coincidence events between detector pairs at 90° and 180° are recorded as a function of the time delay between the two gamma rays.
- The coincidence spectra are accumulated over a sufficient period to achieve good statistical accuracy.

4. Data Analysis:

- A perturbation function, $R(t)$, is calculated from the ratio of the coincidence spectra at 180° and 90°.
- The Fourier transform of the $R(t)$ function reveals the precession frequencies, which are characteristic of the hyperfine interactions at the probe nucleus site.
- These frequencies provide information about the local structure, such as the electric field gradient, which is sensitive to lattice defects and phase transitions.[3]

Principle of Perturbed Angular Correlation (PAC)

[Click to download full resolution via product page](#)

Principle of PAC spectroscopy using a radioactive probe.

Conclusion

Krypton-79 presents unique opportunities for material science research, particularly as a radioactive tracer for studying diffusion in solids. Its application in PAC spectroscopy is conditional on the identification of a suitable gamma-gamma cascade in its decay or the decay of a related nuclide. The protocols provided here offer a foundation for researchers to explore these applications further. The inert nature of krypton makes it a valuable tool for investigating fundamental material properties without the complication of chemical interactions, offering a clear window into the dynamics of atoms and defects within a material lattice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Krypton-79 - isotopic data and properties [chemlin.org]
- 2. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 3. Perturbed angular correlation - Wikipedia [en.wikipedia.org]
- 4. ias.ac.in [ias.ac.in]
- To cite this document: BenchChem. [Application Notes and Protocols for Krypton-79 in Material Science Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1196655#krypton-79-in-material-science-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com